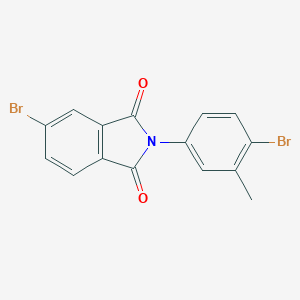![molecular formula C25H36N2O2 B391146 3-[4-(DECYLOXY)PHENYL]-1-(2,6-DIMETHYLPHENYL)UREA](/img/structure/B391146.png)
3-[4-(DECYLOXY)PHENYL]-1-(2,6-DIMETHYLPHENYL)UREA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(decyloxy)phenyl]-N’-(2,6-dimethylphenyl)urea is an organic compound with the molecular formula C25H36N2O2 It is characterized by the presence of a urea functional group, which is bonded to two aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(decyloxy)phenyl]-N’-(2,6-dimethylphenyl)urea typically involves the reaction of 4-(decyloxy)aniline with 2,6-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(decyloxy)phenyl]-N’-(2,6-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under specific conditions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, alkoxide) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as halides or alkoxides, onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
N-[4-(decyloxy)phenyl]-N’-(2,6-dimethylphenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in binding studies. Its interactions with biological macromolecules can provide insights into biochemical processes.
Medicine: Potential applications in drug development, particularly as a scaffold for designing new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for further investigation.
Industry: Used in the development of specialty chemicals, including surfactants, lubricants, and polymers. Its properties can be tailored for specific industrial applications.
Wirkmechanismus
The mechanism of action of N-[4-(decyloxy)phenyl]-N’-(2,6-dimethylphenyl)urea involves its interaction with specific molecular targets. The urea functional group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The aromatic rings may also participate in π-π interactions with other aromatic systems, further influencing its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-phenyl-N’-(2,6-dimethylphenyl)urea: Lacks the decyloxy group, which may affect its solubility and reactivity.
N-[4-(methoxy)phenyl]-N’-(2,6-dimethylphenyl)urea: Contains a methoxy group instead of a decyloxy group, leading to different chemical and physical properties.
N-[4-(decyloxy)phenyl]-N’-(phenyl)urea: Lacks the dimethyl groups on the phenyl ring, which can influence its steric and electronic properties.
Uniqueness
N-[4-(decyloxy)phenyl]-N’-(2,6-dimethylphenyl)urea is unique due to the presence of both the decyloxy and dimethyl groups. These substituents can significantly impact its solubility, reactivity, and interactions with other molecules. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C25H36N2O2 |
|---|---|
Molekulargewicht |
396.6g/mol |
IUPAC-Name |
1-(4-decoxyphenyl)-3-(2,6-dimethylphenyl)urea |
InChI |
InChI=1S/C25H36N2O2/c1-4-5-6-7-8-9-10-11-19-29-23-17-15-22(16-18-23)26-25(28)27-24-20(2)13-12-14-21(24)3/h12-18H,4-11,19H2,1-3H3,(H2,26,27,28) |
InChI-Schlüssel |
FYXFRWCADPLNHJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NC2=C(C=CC=C2C)C |
Kanonische SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NC2=C(C=CC=C2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-[2-[(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarbonyl)amino]pyridin-3-yl]cyclohexane-1-carboxamide](/img/structure/B391063.png)
![N'-(1-methyl-3-phenylpropylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B391065.png)
![Ethyl 2-[({[3-(4-fluorophenyl)acryloyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B391066.png)
![2-(4-fluorophenyl)-3-(4-methylbenzoyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B391067.png)
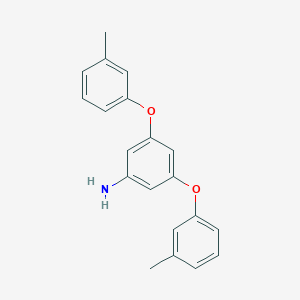
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-N'-[3-(4-fluorophenyl)acryloyl]thiourea](/img/structure/B391070.png)
![N-{3-[4-(acetylamino)phenoxy]-5-nitrophenyl}-2,3,5-triiodobenzamide](/img/structure/B391072.png)
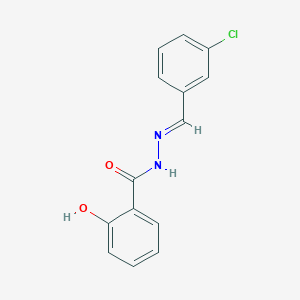
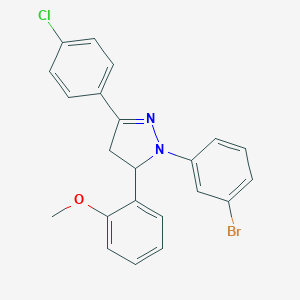
![N-[3,5-bis(2-methylphenoxy)phenyl]-2,3,5-triiodobenzamide](/img/structure/B391077.png)
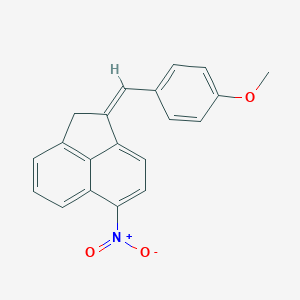
![4-nitro-N-{2-[2-(1-methylpentylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B391083.png)
![4-{1-[4-(Benzoyloxy)-5-isopropyl-2-methylphenyl]-3-oxo-1,3-dihydro-2-benzofuran-1-yl}-2-isopropyl-5-methylphenyl benzoate](/img/structure/B391084.png)
